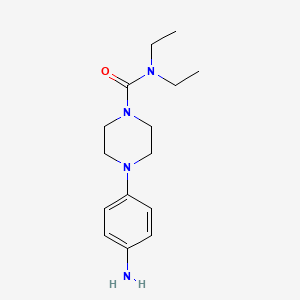![molecular formula C18H17NO3 B5494091 4-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]phenyl acetate](/img/structure/B5494091.png)
4-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]phenyl acetate, also known as DPCPX, is a highly selective antagonist of the adenosine A1 receptor. Adenosine is an important signaling molecule that plays a role in a wide range of physiological processes, including the regulation of blood flow, heart rate, and neurotransmitter release. The adenosine A1 receptor is a G protein-coupled receptor that is primarily expressed in the brain and cardiovascular system. DPCPX has been widely used as a research tool to investigate the function of the adenosine A1 receptor and its role in various physiological processes.
Mécanisme D'action
4-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]phenyl acetate is a highly selective antagonist of the adenosine A1 receptor, meaning that it binds to the receptor and prevents adenosine from binding and activating it. The adenosine A1 receptor is a G protein-coupled receptor that is coupled to inhibitory G proteins. When activated by adenosine, the receptor inhibits the activity of adenylyl cyclase, leading to a decrease in cyclic AMP levels and a variety of downstream effects. By blocking the adenosine A1 receptor, 4-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]phenyl acetate prevents these downstream effects from occurring.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]phenyl acetate depend on the specific system being studied. In general, 4-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]phenyl acetate is expected to block the effects of adenosine on the adenosine A1 receptor, leading to a decrease in the downstream signaling pathways that are normally activated by adenosine. This can lead to a variety of effects, including changes in blood pressure, heart rate, neurotransmitter release, and synaptic transmission.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]phenyl acetate in lab experiments is its high selectivity for the adenosine A1 receptor. This allows researchers to specifically investigate the effects of adenosine on this receptor without interfering with other signaling pathways. However, one limitation of using 4-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]phenyl acetate is that it is not a perfect antagonist, meaning that it may have some residual activity at the receptor even at high concentrations. In addition, 4-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]phenyl acetate may have off-target effects on other receptors or signaling pathways, which can complicate the interpretation of experimental results.
Orientations Futures
There are many future directions for research involving 4-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]phenyl acetate. One area of interest is the role of adenosine and the adenosine A1 receptor in neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential therapeutic applications of adenosine A1 receptor antagonists, such as 4-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]phenyl acetate, for the treatment of cardiovascular disease and other conditions. Finally, there is ongoing research into the development of more selective and potent adenosine A1 receptor antagonists that can be used to investigate the function of this receptor in even greater detail.
Méthodes De Synthèse
4-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]phenyl acetate can be synthesized using a variety of methods. One common method involves the reaction of 4-nitrophenyl acetate with 2,3-dihydro-1H-inden-5-amine in the presence of a reducing agent such as palladium on carbon. The resulting intermediate is then treated with trifluoroacetic acid to yield 4-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]phenyl acetate. Other methods involve the use of different starting materials and reagents, but the overall strategy is similar.
Applications De Recherche Scientifique
4-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]phenyl acetate has been used extensively as a research tool to investigate the function of the adenosine A1 receptor and its role in various physiological processes. For example, 4-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]phenyl acetate has been used to study the effects of adenosine on cardiovascular function, including blood pressure regulation and heart rate. 4-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]phenyl acetate has also been used to investigate the role of adenosine in the central nervous system, including its effects on sleep, anxiety, and pain perception. In addition, 4-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]phenyl acetate has been used to study the effects of adenosine on neurotransmitter release and synaptic transmission.
Propriétés
IUPAC Name |
[4-(2,3-dihydro-1H-inden-5-ylcarbamoyl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12(20)22-17-9-6-14(7-10-17)18(21)19-16-8-5-13-3-2-4-15(13)11-16/h5-11H,2-4H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBQCENQQXEMMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dihydro-1H-inden-5-ylcarbamoyl)phenyl acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{3-[3-(2-sec-butylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5494011.png)
![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5494018.png)
![N~1~-cyclopropyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5494026.png)
![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3-pyridinyl)acrylonitrile](/img/structure/B5494032.png)

![1-ethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5494068.png)

![ethyl 2-[3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5494082.png)
![1-[2-(methoxymethyl)-5-pyrimidinyl]-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5494083.png)
![6-methyl-4-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B5494089.png)
![2-{1-methyl-4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-2-yl}ethanol](/img/structure/B5494096.png)

![4-fluoro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5494114.png)
